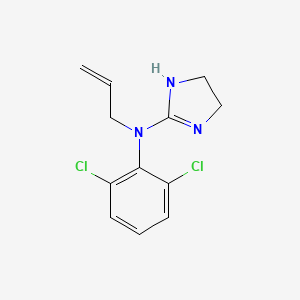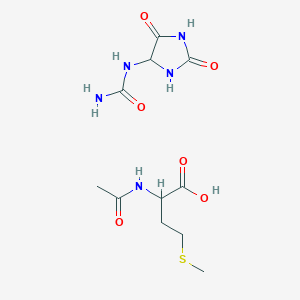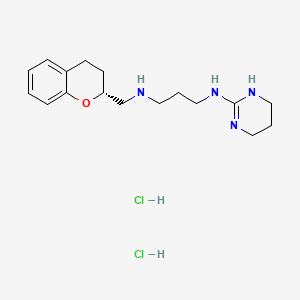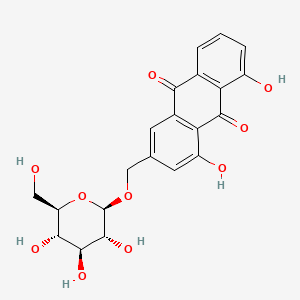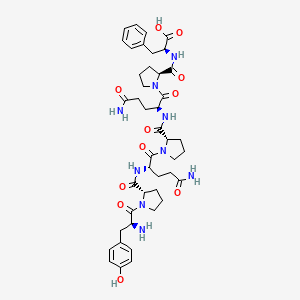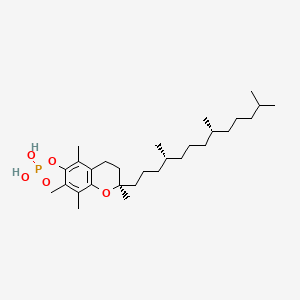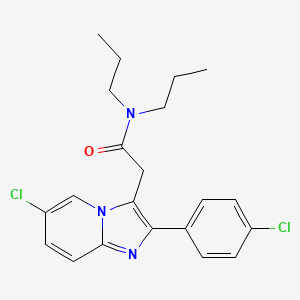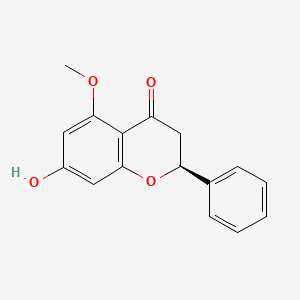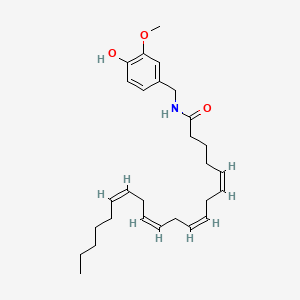
Arvanil
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arvanil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and synthetic methodologies.
Biology: Investigated for its role in modulating pain and inflammation through its interaction with VR1 and CB1 receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
Arvanil exerts its effects primarily through its interaction with VR1 and CB1 receptors. It activates VR1 receptors, leading to the influx of calcium ions and subsequent neuronal excitation. This activation is responsible for its pain-modulating effects. Additionally, this compound binds to CB1 receptors, which are involved in the regulation of neurotransmitter release and neuroprotection . The combined activation of these receptors contributes to its overall pharmacological profile.
Safety and Hazards
Zukünftige Richtungen
Arvanil has shown promising results in the treatment of various cancers. It has been found to induce ferroptosis in hepatocellular carcinoma cells and inhibit the viability and proliferation of various malignant melanoma cells . Future studies examining the anticancer activity of a greater number of capsaicin analogs, including this compound, represent novel strategies in the treatment of human cancers .
Biochemische Analyse
Biochemical Properties
Arvanil interacts with several biomolecules, primarily through its action on the VR1 and CB1 receptors . It also binds to mitochondrial calcium uptake protein 1 (MICU1), which plays a crucial role in the regulation of cellular calcium signaling . This interaction with MICU1 triggers a series of biochemical reactions that ultimately lead to cellular ferroptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In hepatocellular carcinoma cells, this compound induces ferroptosis, a form of programmed cell death . It does this by inducing high mitochondrial calcium flow, which leads to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels . This process inhibits the growth of hepatocellular carcinoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to two amino acid sites of MICU1, namely Ser47 and Phe128 . This binding triggers a process that results in high mitochondrial calcium flow, decreased mPTP opening, and reduced oxidative phosphorylation levels . These changes ultimately lead to cellular ferroptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Its interaction with the VR1 and CB1 receptors suggests that it may play a role in the signaling pathways associated with these receptors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. Its ability to bind to specific receptors and proteins suggests that it may be transported and distributed in a manner similar to other ligands that interact with these receptors .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the literature. Its interaction with MICU1, a protein located in the mitochondria, suggests that it may localize to this subcellular compartment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arvanil is synthesized through a multi-step process that involves the coupling of vanillylamine with arachidonic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. This includes optimizing reaction conditions to increase yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC) for product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: Arvanil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the vanillyl moiety, affecting its interaction with receptors.
Substitution: Substitution reactions can occur at the aromatic ring of the vanillyl group, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Arvanil is unique due to its dual action on both VR1 and CB1 receptors. Similar compounds include:
Anandamide: An endogenous cannabinoid that primarily acts on CB1 receptors.
Capsaicin: A natural compound found in chili peppers that activates VR1 receptors.
AM404: A synthetic analog of anandamide that also interacts with VR1 and CB1 receptors.
Compared to these compounds, this compound’s hybrid structure allows it to modulate both receptor types simultaneously, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128007-31-8 | |
| Record name | Arvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arvanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



